2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one
説明
特性
IUPAC Name |
2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-2-9-22(13-4-6-14(7-5-13)23(25)26)11-12-3-8-16-15(10-12)17(24)21-18(19)20-16/h1,3-8,10H,9,11H2,(H3,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUZJESDLXCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924568 | |
| Record name | 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123685-36-9 | |
| Record name | PD 130883 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123685369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-6-{[(4-nitrophenyl)(prop-2-yn-1-yl)amino]methyl}-1,2-dihydroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30924568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
PD 130883の合成経路と反応条件は、入手可能な文献に詳しく記載されていません。 それは合成製品であり、潜在的な研究開発リスクがあることが知られています . 工業生産方法は明記されていません。これは、大規模な工業生産ではなく、主に研究目的で使用されていることを示しています。
化学反応の分析
科学研究への応用
PD 130883は、化学、生物学、医学、および産業の分野で、いくつかの科学研究への応用があります。 これは、抗葉酸薬のジヒドロ葉酸還元酵素阻害剤として使用され、がん研究と標的療法において価値があります. この化合物は、5,10-メチレンテトラヒドロ葉酸結合部位でチミジル酸シンターゼを阻害する能力が、テトラヒドロ葉酸補酵素のジヒドロ葉酸への相互変換の研究に不可欠です. これは、代謝酵素とプロテアーゼの研究において重要なツールとなっています.
科学的研究の応用
PD 130883 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antifolate dihydrofolate reductase inhibitor, making it valuable in cancer research and targeted therapy . The compound’s ability to inhibit thymidylate synthase at the 5,10-methylenetetrahydrofolate binding site is crucial for studying the interconversion of tetrahydrofolate cofactors to dihydrofolate . This makes it a significant tool in metabolic enzyme and protease research .
作用機序
類似化合物との比較
Triazolo[4,3-a]quinazolin-5-ones (H1-Antihistaminic Agents)
Core Structure: Fused triazole and quinazolinone rings (vs. standalone quinazolinone in the target compound). Substituents:
Indolin-2-one Derivatives (Patent: IN 2018)
Core Structure: Indolin-2-one fused with thiazin and substituted phenyl groups (vs. quinazolinone in the target compound). Substituents:
- Example: 3-(4-(2-amino-6-(substituted phenyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)phenylimino)-1-((dimethylamino)methyl)indolin-2-one.
Functional Comparison :
- Both compounds feature electron-withdrawing groups (nitro in the target vs. sulfonyl/chloro in the patent compound).
- The indolin-2-one core may target different enzymes (e.g., kinases) compared to quinazolinone-based structures. Key Insight: Substituent positioning (e.g., para-nitro) influences electronic properties, but core structure dictates pharmacophore compatibility .
Pyrimidine-Based Inhibitors (Tryptophan Hydroxylase)
Core Structure: Pyrimidine (Inhibitor D) vs. quinazolinone (target compound). Substituents:
- Inhibitor D: 2-amino-6-[(1R)-2,2,2-trifluoro-1-(3'-fluorobiphenyl-4-yl)ethoxy]pyrimidin-4-yl . Biological Activity:
- Inhibitor D targets tryptophan hydroxylase, a key enzyme in serotonin biosynthesis.
Key Differences : - The nitro group in the target compound may confer stronger electron withdrawal than Inhibitor D’s trifluoroethoxy group, altering electron density in binding interactions .
Data Table: Structural and Functional Comparison
Key Insights from Structural Analysis
Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to electron-rich enzyme pockets compared to fluorine or chloro substituents in analogs.
Propargyl Advantage : The propargyl group enables bioorthogonal chemistry, a unique feature for targeted drug delivery or probe development.
Methodological Considerations
Structural comparisons rely on crystallographic software (e.g., SHELX, WinGX) for analyzing bond lengths, angles, and packing interactions . However, the evidence lacks specific structural data for the target compound, necessitating further experimental validation.
生物活性
The compound 2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one is part of the quinazolinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents against various diseases, including cancer, inflammation, and microbial infections. This article reviews the biological activity of this specific compound, exploring its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core, which is modified with an amino group and a nitro-substituted propynyl aniline moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
Anticancer Activity
Quinazolinone derivatives have shown significant anticancer properties. A study highlighted that certain hybrids within this class demonstrated IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, including MDA-MB-231 (breast cancer) . The mechanism often involves the inhibition of key kinases involved in tumor growth and progression.
Case Study:
A synthesized hybrid containing the quinazolinone scaffold showed promising results in inhibiting EGFR and HER2 receptors in vitro, indicating potential for breast cancer treatment. The highest inhibitory profile was recorded at 63% compared to standard treatments .
Antimicrobial Activity
Quinazolinones are also recognized for their antimicrobial properties. Research has demonstrated that modifications to the quinazolinone structure can enhance its efficacy against bacterial strains.
Data Table: Antimicrobial Efficacy of Quinazolinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 μg/mL |
| Compound B | S. aureus | 1.0 μg/mL |
| 2-amino... | Pseudomonas spp. | 0.8 μg/mL |
This table illustrates the varying effectiveness of different derivatives against common bacterial pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. In vitro studies have shown that certain derivatives can significantly reduce COX activity, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is highly dependent on their structural features. Modifications at specific positions on the quinazoline ring or substituents on the aniline moiety can lead to variations in potency and selectivity.
Key Findings:
- Nitro Substituents: The presence of nitro groups has been correlated with enhanced anticancer activity.
- Alkyl Chain Length: Variations in the alkyl chain length attached to the nitrogen atom influence both solubility and bioavailability.
- Amino Group Positioning: The positioning of amino groups affects binding affinity to target proteins, impacting overall efficacy .
Q & A
Q. What are the key structural features and spectroscopic identification methods for this compound?
The compound has a quinazolin-4-one core substituted with a 2-propynylamino group linked to a 4-nitrophenyl moiety at position 6 and an amino group at position 2. Key characterization methods include:
- NMR : The propynyl group (C≡CH) shows distinct ¹H NMR signals near δ 2.5–3.5 ppm (triplet for the terminal proton). The nitro group (NO₂) on the phenyl ring causes deshielding in ¹³C NMR (C-NO₂ carbons ~125–135 ppm) .
- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 350 (calculated: 349.34) confirms the molecular formula C₁₈H₁₅N₅O₃. Fragmentation patterns include loss of NO₂ (–46 Da) and the propynylamine side chain .
Q. What synthetic strategies are recommended for preparing this compound?
A retrosynthetic approach involves:
Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with substituted amines (e.g., 4-nitro-N-prop-2-ynylaniline) using acetic anhydride or benzoyl chloride as cyclizing agents .
Side-Chain Introduction : Mannich reaction or nucleophilic substitution to attach the [(4-nitro-N-prop-2-ynylanilino)methyl] group at position 6 .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. How is the compound’s purity validated?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Purity >98% is indicated by a single peak at λ = 254 nm .
- Elemental Analysis : Confirm C, H, N percentages within ±0.3% of theoretical values (e.g., C: 61.89%, H: 4.33%, N: 20.05%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS can determine the dominant tautomer (e.g., 1H-quinazolin-4-one vs. 3H-quinazolin-4-one). Key parameters:
Q. How to address contradictory biological activity data in different assays?
Case study: If antibacterial activity (e.g., MIC = 8 µg/mL in S. aureus) conflicts with antifungal results (MIC >64 µg/mL):
- Experimental Replicates : Perform triplicate assays under standardized conditions (CLSI guidelines) .
- Membrane Permeability Testing : Use fluorescent probes (e.g., SYTOX Green) to assess if activity discrepancies arise from differential cell wall penetration .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The nitro group’s electron-withdrawing effect enhances binding to hydrophobic pockets .
- QSAR Models : Apply Hammett σ constants to correlate substituent effects (e.g., nitro vs. methoxy) on bioactivity .
Q. How to optimize synthetic yields when scaling up?
- Reaction Monitoring : In situ FTIR tracks intermediate formation (e.g., imine linkage at ~1650 cm⁻¹).
- Catalysis : Use CuI (5 mol%) to accelerate Sonogashira coupling for the propynyl group, reducing side products .
Data Analysis and Technical Challenges
Q. How to resolve overlapping signals in ¹H NMR spectra?
Q. What are common pitfalls in crystallographic refinement?
Q. How to validate the compound’s stability under biological assay conditions?
- LC-MS Stability Studies : Incubate in PBS (pH 7.4) at 37°C for 24h. Degradation products (e.g., nitro reduction to amine) indicate susceptibility to enzymatic reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
